2,4-Difluoro-5-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO and a molecular weight of 155.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzonitrile core. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-hydroxybenzonitrile typically involves the selective fluorination of precursor compounds. One common method is the reaction of 2,4-difluoroaniline with cyanogen bromide under controlled conditions to introduce the nitrile group . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as copper(I) bromide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 2,4-difluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 2,4-difluoro-5-hydroxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-hydroxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
2,4-Difluorobenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4-Difluoro-5-methoxybenzonitrile: Contains a methoxy group instead of a hydroxyl group, altering its chemical and biological properties.
2,4-Dichloro-5-hydroxybenzonitrile:
Uniqueness: 2,4-Difluoro-5-hydroxybenzonitrile is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4-difluoro-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAUQGDBWNRTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.